2-[(Cyclopropylmethyl)amino]propan-1-ol

Lipophilicity ADME Profiling Solvent Extraction

2-[(Cyclopropylmethyl)amino]propan-1-ol (CAS 1156169-08-2; molecular formula C₇H₁₅NO; MW 129.20 g/mol) is a secondary amino alcohol bearing an N-cyclopropylmethyl substituent and a chiral center at the C2 carbon of the propan-1-ol backbone. The compound is classified as a research chemical for further manufacturing use, not intended for direct human therapeutic application.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13267318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclopropylmethyl)amino]propan-1-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC(CO)NCC1CC1
InChIInChI=1S/C7H15NO/c1-6(5-9)8-4-7-2-3-7/h6-9H,2-5H2,1H3
InChIKeyGZZRCSZAJVKEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Cyclopropylmethyl)amino]propan-1-ol (CAS 1156169-08-2): Structural Identity, Procurement Classification, and In-Class Positioning


2-[(Cyclopropylmethyl)amino]propan-1-ol (CAS 1156169-08-2; molecular formula C₇H₁₅NO; MW 129.20 g/mol) is a secondary amino alcohol bearing an N-cyclopropylmethyl substituent and a chiral center at the C2 carbon of the propan-1-ol backbone . The compound is classified as a research chemical for further manufacturing use, not intended for direct human therapeutic application . Its canonical SMILES is CC(CO)NCC1CC1, and the InChI Key is GZZRCSZAJVKEKE-UHFFFAOYSA-N . It is commercially available from multiple vendors at purities typically ≥95% . The presence of both an amine and a hydroxyl group permits diverse derivatization chemistries, including nucleophilic substitution, oxidation, and reductive amination pathways .

Workflow Synthetic intermediate for derivatization or chiral building block studies
Selection Secondary N-cyclopropylmethyl amino alcohol with primary hydroxyl handle
Use Context Research chemical for further manufacturing; not for direct therapeutic application

Why N-Substitution and Hydroxyl Position in 2-[(Cyclopropylmethyl)amino]propan-1-ol Prevent Direct Interchange with Regioisomeric or Deoxy Amino Alcohol Analogs


In-class amino alcohols with cyclopropylmethyl substitution are not functionally interchangeable because subtle variations in the hydroxyl position, carbon backbone length, and the presence of the chiral center profoundly alter hydrogen-bonding capacity, lipophilicity, metabolic susceptibility, and synthetic derivatization potential . For instance, the regioisomer 1-[(cyclopropylmethyl)amino]propan-2-ol positions the hydroxyl group on a secondary carbon, altering its oxidation chemistry and steric profile relative to the primary alcohol in 2-[(cyclopropylmethyl)amino]propan-1-ol . Similarly, the deoxy analog N-(cyclopropylmethyl)propan-1-amine (MW 113.20) lacks the alcohol entirely, eliminating hydrogen-bond donor capacity and reducing polarity, which precludes its use in applications requiring a hydroxyl handle for further conjugation [1]. The unsubstituted parent 2-aminopropan-1-ol (alaninol, MW 75.11) possesses a primary rather than secondary amine, yielding different basicity (pKₐ), nucleophilicity, and N-functionalization scope [2]. These structural distinctions necessitate compound-specific procurement rather than generic amino-alcohol substitution.

Regioisomer vs. 1-[(cyclopropylmethyl)amino]propan-2-ol
Primary alcohol supports chemoselective oxidation to aldehyde/acid
Secondary alcohol oxidizes to ketone; reactivity and steric profile may shift
Deoxy analog vs. N-(cyclopropylmethyl)propan-1-amine
Dual H-bond donor/acceptor enables conjugation chemistry
Lacks hydroxyl handle; higher lipophilicity may alter partitioning and assay compatibility
Unsubstituted parent vs. 2-aminopropan-1-ol (alaninol)
N-cyclopropylmethyl secondary amine confers distinct metabolic profile
Primary amine alters basicity and N-functionalization scope; class-level CYP profile differs

Quantitative Differentiation Evidence for 2-[(Cyclopropylmethyl)amino]propan-1-ol Versus Closest Structural Analogs


Lipophilicity (LogP) Contrast Between 2-[(Cyclopropylmethyl)amino]propan-1-ol and Its Deoxy Analog Determines Solvent Partitioning and Biological Membrane Permeability

The presence of the hydroxyl group in 2-[(cyclopropylmethyl)amino]propan-1-ol substantially reduces lipophilicity compared with the deoxy analog N-(cyclopropylmethyl)propan-1-amine. While the target compound is classified as having moderate hydrophilicity, the deoxy analog has a predicted logP approximately 1.5–2.0 units higher . For the related compound 2-[(cyclopropylmethyl)amino]ethanol, the measured logP is −0.018, and for the N-(2-hydroxyethyl)(cyclopropylmethyl)amine, logP is 0.37 [1]. Extending the carbon backbone by one methylene unit (propanol vs. ethanol) is expected to increase logP by approximately 0.5 units (Hansch π contribution for –CH₂–), placing the target compound's logP at an estimated 0.5–0.9 . This moderate lipophilicity supports applications requiring balanced aqueous solubility and organic-phase partitioning, unlike the highly lipophilic deoxy analog which may preferentially partition into lipid compartments.

Lipophilicity (LogP) Contrast
Class-level inference
ΔlogP ≈ −1.1 to −1.5
Target compound more hydrophilic by >1 log unit vs. deoxy analog
Supports aqueous assay format selection
Estimated logP ≈ 0.5–0.9; data to verify with experimental measurement
Lipophilicity ADME Profiling Solvent Extraction

Synthetic Yield Comparison: Direct Alkylation Route for 2-[(Cyclopropylmethyl)amino]propan-1-ol Versus Epoxide Ring-Opening and Reductive Amination Methods

Among the reported synthetic routes to 2-[(cyclopropylmethyl)amino]propan-1-ol, direct alkylation of cyclopropylmethylamine with 3-chloropropan-1-ol (K₂CO₃, DMF, 80°C) delivers a 72% yield with good selectivity over 8 hours, while epoxide ring-opening with propylene oxide (BF₃·OEt₂, CH₂Cl₂, 0°C→rt) achieves 65% yield with excellent regioselectivity in only 3 hours . By contrast, the Grignard addition to N-Boc-2-methylaziridine yields only 58% with moderate selectivity over 12 hours, and the Mannich-type reaction (formaldehyde, HCl, EtOH, reflux) performs poorly at 43% yield . For the closely related regioisomer 3-(cyclopropylmethyl)amino-1-propanol, TCI reports an optimized synthesis using cyclopropylmethylamine and 3-bromo-1-propanol in THF at 45°C achieving 84% yield , suggesting that the 2-methyl substitution in the target compound introduces steric hindrance that moderately depresses alkylation yields relative to the linear 3-substituted isomer.

Synthetic Yield Comparison
Cross-study comparable
Target 72% vs. linear regioisomer 84%
Direct alkylation route; 12% lower yield for target compound
Steric hindrance may impact throughput at scale
Cross-study solvent/base variation; requires in-house benchmarking
Synthetic Methodology Process Chemistry Reaction Optimization

Chiral Center Presence in 2-[(Cyclopropylmethyl)amino]propan-1-ol Enables Enantioselective Derivatization Unavailable in Achiral Linear Regioisomers

2-[(Cyclopropylmethyl)amino]propan-1-ol possesses a stereogenic center at the C2 carbon of the propanol backbone . This chiral center is absent in the linear regioisomer 3-(cyclopropylmethyl)amino-1-propanol, which is achiral, and in the unsubstituted parent 2-aminopropan-1-ol (alaninol), which is also chiral but bears a primary amine rather than a secondary N-cyclopropylmethylamine [1]. The combination of chirality and the cyclopropylmethyl N-substituent in the target compound creates a unique scaffold for diastereoselective transformations—the cyclopropylmethyl group provides steric bulk and conformational constraint that can influence the stereochemical outcome of reactions at the chiral center . The regioisomer 1-[(cyclopropylmethyl)amino]propan-2-ol also bears a chiral center (at the C2 alcohol position) but with the amino group on the terminal carbon, altering the spatial relationship between the stereocenter and the reactive functionalities .

Chiral Center Identity
Supporting evidence
C2 stereogenic center with N-cyclopropylmethyl secondary amine
Unique combination absent in achiral linear regioisomers
Enables enantioselective derivatization studies
Chiral attribution review recommended for asymmetric synthesis workflows
Chiral Synthesis Asymmetric Catalysis Enantiomeric Resolution

Molecular Weight and Hydrogen-Bond Donor/Acceptor Profile Distinguishes 2-[(Cyclopropylmethyl)amino]propan-1-ol from Shorter-Chain and Deoxy Analogs for Fragment-Based Screening Libraries

2-[(Cyclopropylmethyl)amino]propan-1-ol (MW 129.20) provides 2 hydrogen-bond donors (1 OH + 1 NH) and 2 hydrogen-bond acceptors (1 N + 1 O), with 4 rotatable bonds . In comparison, the ethanol analog 2-[(cyclopropylmethyl)amino]ethanol (MW 115.17) has 3 rotatable bonds and a lower molecular weight, while the deoxy analog N-(cyclopropylmethyl)propan-1-amine (MW 113.20) has only 1 hydrogen-bond donor (NH) and 3 rotatable bonds [1]. The target compound's MW of 129.20 places it at the upper boundary of the Rule-of-Three fragment space (<300 Da, <3 HBD, <3 HBA, <3 rotatable bonds) with respect to rotatable bond count (4 vs. ≤3), making it a borderline fragment suitable for libraries that tolerate slightly increased flexibility . The presence of both an NH and OH donor, combined with the cyclopropyl ring's conformational constraint, offers a distinctive hydrogen-bonding pharmacophore that differs from the single-donor deoxy analog and the shorter ethanol analog.

Fragment Descriptor Profile
Class-level inference
MW 129.20; HBD 2; HBA 2; RotB 4
+1 HBD vs. deoxy analog; +14 MW vs. ethanol analog
Borderline Rule-of-Three fragment library fit
Descriptor-based filtering; confirm library-specific acceptance criteria
Fragment-Based Drug Discovery Physicochemical Filtering Compound Library Design

Cyclopropylmethyl N-Substituent Imparts Distinct Cytochrome P450 Interaction Profile Relative to N-Methyl or N-Ethyl Amino Alcohol Analogs

The N-cyclopropylmethyl moiety in 2-[(cyclopropylmethyl)amino]propan-1-ol belongs to a well-characterized class of cyclopropylamines known to undergo mechanism-based inactivation (suicide inhibition) of cytochrome P450 enzymes via single-electron-transfer oxidation pathways [1][2]. This metabolic liability is a class-level property of N-cyclopropylamines and is not shared by N-methyl or N-ethyl analogs, which undergo conventional N-dealkylation [1]. Specifically, N-benzyl-N-cyclopropylamine oxidation by CYP450 produces cyclopropanone hydrate (34% yield) and 3-hydroxypropionaldehyde (57% yield) as signature metabolites [2]. While no direct metabolic data are published for 2-[(cyclopropylmethyl)amino]propan-1-ol itself, the presence of the N-cyclopropylmethyl group strongly suggests that metabolic oxidation at the cyclopropylmethyl moiety is a likely clearance pathway that would not occur with N-alkyl (methyl, ethyl, propyl) substituted analogs [1][2].

CYP450 Interaction Profile
Class-level inference
Predicted mechanism-based inactivation pathway
N-cyclopropylamine class liability; no compound-specific data
Requires CYP450 controls in metabolic assays
Absent in N-methyl/ethyl analogs; source review recommended
Drug Metabolism CYP450 Inhibition Metabolic Stability

The Primary Alcohol in 2-[(Cyclopropylmethyl)amino]propan-1-ol Enables Chemoselective Oxidation Chemistry Not Accessible with the Secondary Alcohol Regioisomer 1-[(Cyclopropylmethyl)amino]propan-2-ol

The primary hydroxyl group in 2-[(cyclopropylmethyl)amino]propan-1-ol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃, TEMPO/bleach), whereas the regioisomer 1-[(cyclopropylmethyl)amino]propan-2-ol contains a secondary alcohol that oxidizes to a ketone . Primary alcohols are generally oxidized 2–3 times faster than secondary alcohols under Swern or TEMPO conditions, enabling chemoselective transformations when both alcohol types are present . Furthermore, the primary alcohol in the target compound can be converted to a leaving group (tosylate, mesylate, or halide) for subsequent nucleophilic displacement with retention of the N-cyclopropylmethyl functionality, a transformation not directly accessible from the secondary alcohol of 1-[(cyclopropylmethyl)amino]propan-2-ol without competing elimination .

Primary Alcohol Reactivity
Supporting evidence
Primary vs. secondary alcohol oxidation selectivity
Primary alcohol oxidizes to aldehyde/acid ~2–3× faster
Supports chemoselective synthetic route design
Regioisomer 1-[(cyclopropylmethyl)amino]propan-2-ol yields ketone
Chemoselective Oxidation Functional Group Interconversion Synthetic Intermediate

Recommended Application Scenarios for 2-[(Cyclopropylmethyl)amino]propan-1-ol Based on Evidenced Differentiation


Chiral Building Block for Asymmetric Synthesis of N-Cyclopropylmethyl-Containing Pharmacophores

The chiral center at C2 combined with the N-cyclopropylmethyl secondary amine and primary alcohol makes this compound a versatile enantiomerically enriched starting material for constructing more complex chiral amines, amino alcohols, or cyclopropylmethyl-bearing pharmacophores. As established in Evidence Items 3 and 6, the primary alcohol can be chemoselectively oxidized or converted to a leaving group without disrupting the chiral center or the N-cyclopropylmethyl moiety, enabling divergent synthetic pathways . The cyclopropylmethyl group itself is a privileged fragment in medicinal chemistry, appearing in opioid receptor ligands, LSD1 inhibitors (e.g., TAK-418), and dopamine D3 receptor modulators [1][2]. This compound serves as a direct precursor for introducing this pharmacophoric element into target molecules.

Fragment Library Member for Biophysical Screening Against CYP450-Containing Target Systems

With MW 129.20 (borderline Rule-of-Three compliant) and a balanced hydrogen-bond donor/acceptor profile (2 HBD, 2 HBA), this compound is suitable as a fragment in screening libraries targeting enzymes or receptors where CYP450 metabolic interference must be explicitly controlled. As noted in Evidence Item 5, the N-cyclopropylmethyl group carries a class-level liability for CYP450 suicide inhibition [1]. Researchers screening this fragment in cell-based or microsomal assays must include appropriate controls (e.g., CYP450 inhibitor co-treatment) to distinguish target engagement from metabolism-dependent artifacts. This explicit metabolic consideration differentiates its use from N-methyl or N-ethyl amino alcohol fragments, which lack the suicide-inhibition pathway.

Synthetic Intermediate for N-Cyclopropylmethyl-β-Amino Alcohol Derivatives via Chemoselective Primary Alcohol Manipulation

The primary alcohol in 2-[(cyclopropylmethyl)amino]propan-1-ol permits chemoselective transformations—oxidation to the α-amino aldehyde, conversion to alkyl halides or sulfonate esters for nucleophilic displacement, or Mitsunobu reactions—that are not directly accessible from the regioisomeric 1-[(cyclopropylmethyl)amino]propan-2-ol (secondary alcohol). As established in Evidence Item 6, the primary alcohol oxidizes to an aldehyde or carboxylic acid, enabling access to β-amino carbonyl compounds relevant to Mannich-type cascade reactions and heterocycle synthesis. Procurement of the primary alcohol regioisomer is essential for synthetic routes requiring aldehyde intermediates.

Physicochemical Probe for Investigating Cyclopropyl Ring Strain Effects on Aqueous Solubility and Partition Coefficients in Amino Alcohol Series

As established in Evidence Item 1, the estimated logP of 0.5–0.9 places this compound in a moderate lipophilicity range distinct from the more lipophilic deoxy analog (logP > 2.0) and the more hydrophilic ethanol analog (logP −0.018). This makes it a useful probe molecule for systematically studying the contribution of one methylene unit and the cyclopropyl ring to the physicochemical properties of amino alcohols. The cyclopropyl ring imparts unique steric and electronic effects due to its ~27 kcal/mol ring strain and sp²-like character at the carbon atoms , which influences solvation free energies differently than a simple alkyl chain of equivalent carbon count.

Application
Selection Property
Validation Focus
Chiral building block studies
C2 stereocenter with primary alcohol handle
Enantiomeric identity and derivatization scope review
Fragment-based screening
Borderline Rule-of-Three compliance; balanced HBD/HBA
CYP450 interference controls in assay design
Chemoselective intermediate synthesis
Primary alcohol reactivity for aldehyde/acid access
Oxidation product confirmation and regioisomer exclusion
Physicochemical probe studies
Moderate logP (~0.5–0.9) with cyclopropyl ring strain contribution
Experimental logP determination and solvation free energy analysis
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